molecular formula C20H22F3N3O3 B2765229 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034559-66-3

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2765229
CAS No.: 2034559-66-3
M. Wt: 409.409
InChI Key: UKWJBOSCWFXPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group and an ethanone moiety linked to a 3-(trifluoromethyl)phenoxy group.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-13-10-18(25-14(2)24-13)29-16-6-8-26(9-7-16)19(27)12-28-17-5-3-4-15(11-17)20(21,22)23/h3-5,10-11,16H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWJBOSCWFXPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine core, a piperidine ring, and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈F₃N₃O₃
  • Molecular Weight : Approximately 343.387 g/mol
  • CAS Number : 2034324-77-9

The unique arrangement of functional groups in this compound suggests various interactions with biological targets, potentially leading to therapeutic applications.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It could interact with various receptors, leading to altered signal transduction and physiological responses.
  • Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial activity, which warrants further investigation.

Research Findings and Case Studies

A review of the literature reveals several studies that have explored the biological activity of compounds with structural similarities to this compound:

StudyFindings
Antimicrobial Activity A study demonstrated that related pyrimidine derivatives exhibited significant antibacterial effects against various strains of bacteria, indicating potential for this compound as an antimicrobial agent .
Enzyme Interaction Investigations into enzyme inhibition revealed that similar compounds could inhibit key enzymes involved in cancer metabolism, suggesting that this compound may also have anticancer properties .
Pharmacological Applications The compound is being studied for its potential use in treating diseases such as cancer and infections due to its unique structural features .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneSimilar piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineA pyrimidine derivative used as an antimalarialAntiprotozoal activity
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer activity

These comparisons highlight the unique features of this compound and its potential advantages in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/Identifier Core Heterocycle Key Substituents Physicochemical Inferences Potential Biological Implications References
Target Compound Piperidine, pyrimidine 2,6-Dimethylpyrimidin-4-yloxy, 3-(trifluoromethyl)phenoxy High lipophilicity (CF₃); moderate solubility (ether linkages); metabolic stability (methyl groups) Enhanced target binding (pyrimidine); reduced oxidative metabolism N/A
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Tetrahydro-pyrimidin-2-sulfanylidene 4-Fluorophenyl, methyl, sulfanylidene Lower solubility (sulfur); susceptibility to oxidation Potential reactivity (sulfur); reduced half-life due to metabolic instability
1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone Phenyl-ethanone Pyrimidin-2-ylsulfanylmethyl, methoxy Thioether instability; moderate lipophilicity (methoxy) Altered binding modes (sulfur placement); potential for off-target interactions
(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Imidazopyridine, piperidine Trifluoromethylphenyl, fluoro-methylphenyl High molecular weight; steric hindrance from bicyclic system Increased potency (CF₃); possible toxicity (complex structure)
(4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridin-1-yl)-(S)-piperidin-3-ylmethanone Furopyridine, piperidine Amino, dichloro-fluorophenyl Improved solubility (amino); high electronegativity (halogens) Enhanced solubility vs. target; halogen-induced toxicity risks

Key Observations

  • Target Compound Advantages :

    • The 2,6-dimethylpyrimidin-4-yloxy group offers a planar, rigid structure for target binding, contrasting with the flexible tetrahydro-pyrimidin-2-sulfanylidene in , which may compromise binding specificity.
    • The ether linkage (vs. thioether in ) likely enhances metabolic stability, as thioethers are prone to oxidation.
    • The trifluoromethyl group balances lipophilicity and dipole interactions, whereas halogenated analogs (e.g., dichloro-fluorophenyl in ) may increase toxicity.
  • Sulfanylidene and thioether groups () may reduce solubility and increase metabolic liability.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The CF₃ group in the target compound provides controlled lipophilicity, whereas halogens (e.g., Cl, F in ) may excessively increase it, risking off-target binding.
  • Solubility : Ether and pyrimidine groups in the target compound favor moderate solubility, whereas sulfur-containing analogs () exhibit lower solubility due to reduced polarity.
  • Metabolic Stability : Methyl groups on the pyrimidine ring (target) resist oxidative degradation, while sulfur-containing analogs () are vulnerable to cytochrome P450-mediated metabolism.

Q & A

Q. Table 1: Example Reaction Conditions

StepReaction TypeSolventTemp (°C)CatalystYield (%)
1EtherificationDMF60K₂CO₃75–80
2CondensationDCMRTTFA65–70

Advanced: How can structural contradictions in crystallographic vs. computational models be resolved?

Answer:
Discrepancies often arise from dynamic conformations (e.g., piperidine ring puckering). Methodological approaches include:

  • X-ray crystallography : Resolve absolute configuration; compare with DFT-optimized structures (B3LYP/6-31G* basis set) .
  • NMR NOE experiments : Detect through-space interactions to validate predicted conformers .
  • Dynamic NMR : Monitor ring-flipping kinetics in solution to assess flexibility .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the piperidine (δ 2.5–3.5 ppm) and pyrimidine (δ 8.0–8.5 ppm) groups. ¹⁹F NMR confirms CF₃ group integrity (δ -60 to -65 ppm) .
  • HRMS (ESI⁺) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced: How to optimize synthetic yield when scaling up reactions?

Answer:

  • Solvent-to-substrate ratio : Maintain 10:1 (v/w) to prevent viscosity issues in coupling steps .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DBU) reduce waste and cost .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation) .

Basic: How do the trifluoromethyl and pyrimidine groups influence reactivity?

Answer:

  • Trifluoromethyl (CF₃) : Electron-withdrawing effect stabilizes intermediates via inductive effects, enhancing electrophilic substitution at the phenoxy group .
  • Pyrimidine : Participates in π-π stacking with biological targets (e.g., enzyme active sites) and directs regioselective functionalization .

Advanced: Designing assays to evaluate kinase inhibition: What controls are critical?

Answer:

  • Positive controls : Use staurosporine or ATP-competitive inhibitors to validate assay sensitivity .
  • Counter-screens : Test against unrelated kinases (e.g., PKA, PKC) to confirm selectivity .
  • Cellular assays : Measure IC₅₀ in HEK293T cells transfected with target kinase vs. wild-type .

Q. Table 2: Example Bioactivity Data

Target KinaseIC₅₀ (nM)Selectivity Index (vs. PKA)
EGFR12 ± 3>100
CDK285 ± 1015

Advanced: How to address contradictions in solubility data across studies?

Answer:

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
  • Co-solvent systems : Test DMSO/PEG400 mixtures (1:4 v/v) for in vitro assays .
  • Thermodynamic modeling : Predict solubility via Hansen solubility parameters (δD, δP, δH) .

Basic: What are the stability risks under varying storage conditions?

Answer:

  • Hydrolysis : Protect from moisture (store under argon at -20°C) due to labile ether linkages .
  • Photodegradation : Amber vials prevent UV-induced decomposition of the pyrimidine ring .

Advanced: Strategies for modifying the compound to enhance blood-brain barrier (BBB) penetration

Answer:

  • LogP optimization : Introduce alkyl groups (e.g., methyl) to increase lipophilicity (target LogP 2–3) .
  • Prodrugs : Mask polar groups (e.g., ethanone → ethyl ester) for passive diffusion .
  • P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond count (<8) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.